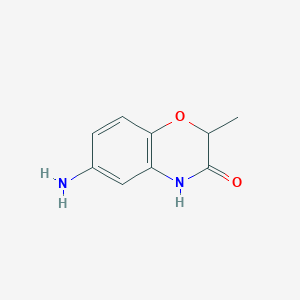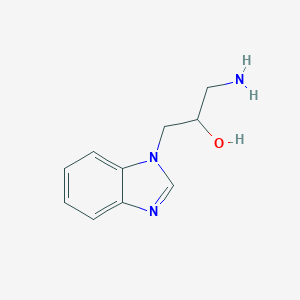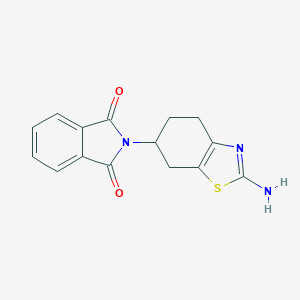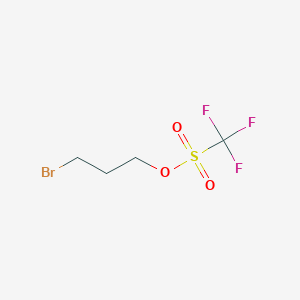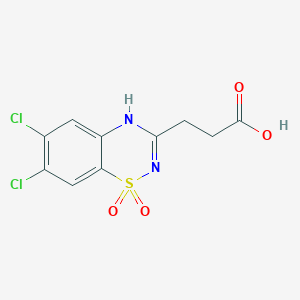
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat various conditions such as arthritis, menstrual cramps, and acute pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.
Wirkmechanismus
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the synthesis of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to reduce pain and inflammation in a number of conditions, including arthritis and menstrual cramps.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, one limitation is that it can have variable effects depending on the dose and route of administration. Another limitation is that it can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on Diclofenac. One area of research is to better understand the mechanisms of action of Diclofenac, particularly with respect to its off-target effects. Another area of research is to develop new formulations of Diclofenac that are more effective and have fewer side effects. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly with respect to its effects on cardiovascular health. Finally, there is a need for more research on the use of Diclofenac in veterinary medicine, particularly with respect to its efficacy and safety in different animal species.
Synthesemethoden
Diclofenac can be synthesized by reacting 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzophenone. This intermediate is then reacted with 2-aminothiophenol to form Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. Diclofenac is also known to inhibit the synthesis of leukotrienes, another group of lipid compounds that are involved in the inflammatory response.
Eigenschaften
CAS-Nummer |
101063-94-9 |
|---|---|
Produktname |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Molekularformel |
C10H8Cl2N2O4S |
Molekulargewicht |
323.15 g/mol |
IUPAC-Name |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



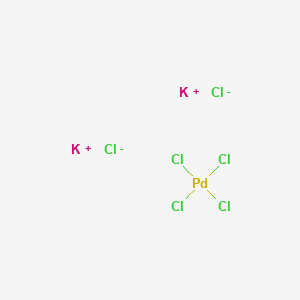
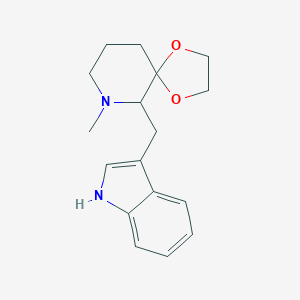
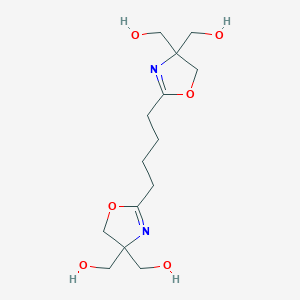
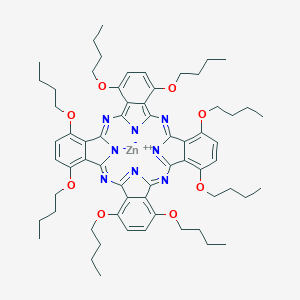
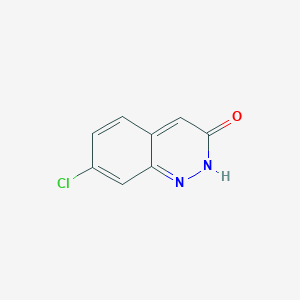
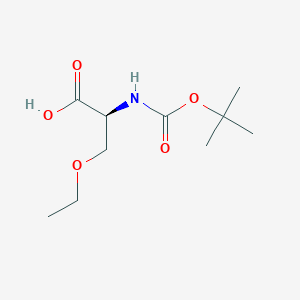

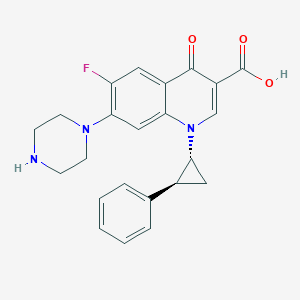
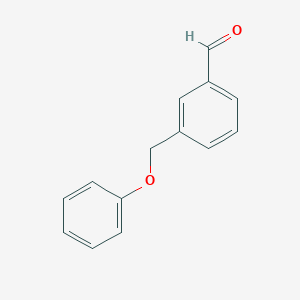
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
